Methyl purple

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

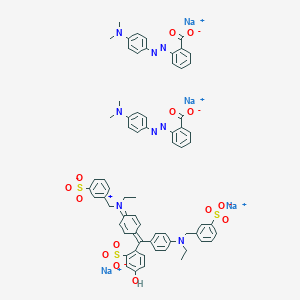

1. Introduction Methyl purple is a quinone-imide redox dye, noted for its exceptional sensitivity in monitoring photosystem I turnover in chloroplasts. This compound has potential applications in the study of photosynthetic electron transfer and bioenergetics (Graan, Ort, & Prince, 1985).

2. Synthesis Analysis A detailed synthesis process of methyl purple has been established. This involves understanding the molar absorption coefficients of its anionic and protonated forms and determining its oxidation-reduction midpoint potential over a wide pH range (Graan, Ort, & Prince, 1985).

3. Molecular Structure Analysis While specific studies on the molecular structure of methyl purple are limited, its synthesis involves creating a structure sensitive to redox changes, crucial for its application in photosynthesis research (Graan, Ort, & Prince, 1985).

4. Chemical Reactions and Properties Methyl purple's properties as a redox dye make it particularly useful for studying electron transfer processes. Its behavior in various pH conditions and its redox potential are critical aspects (Graan, Ort, & Prince, 1985).

5. Physical Properties Analysis The physical properties of methyl purple, particularly its absorption characteristics in visible light, are essential for its use as a photosynthetic activity monitor. These include its specific molar absorption coefficients and the impact of pH on its visible absorption spectrum (Graan, Ort, & Prince, 1985).

6. Chemical Properties Analysis Methyl purple's chemical properties, especially its sensitivity to redox changes, make it a valuable tool in photosynthetic research. The compound's reactivity and stability across different pH levels play a significant role in its applications (Graan, Ort, & Prince, 1985).

Aplicaciones Científicas De Investigación

Photosynthetic Electron Transfer Studies

Methyl purple has been highlighted as an exceptionally sensitive monitor of photosystem I activity in chloroplasts, offering significant implications for studies in photosynthetic electron transfer and bioenergetics. Its sensitivity to redox changes allows for a deeper understanding of the photosynthetic processes, with detailed synthesis procedures and the determination of physical properties such as molar absorption coefficients and oxidation-reduction midpoint potentials over a range of pH values provided for further research utilization (Graan, Ort, & Prince, 1985).

Molecular Dynamics and Protein Studies

Methyl purple's utility extends beyond photosynthesis research into molecular dynamics, particularly in the study of protein behaviors. For example, its role in neutron scattering experiments to elucidate the dynamics of methyl group rotations in proteins offers direct evidence of molecular movement, contributing significantly to our understanding of protein structure and function (Wood et al., 2010).

Chromogenic Substrate Development

The development of 'methyl purple'-β-galactoside as a chromogenic substrate for β-galactosidase illustrates methyl purple's application in biochemistry. This substrate exhibits a significant color shift upon enzymatic hydrolysis, demonstrating its potential for visualizing enzyme activity in various biological and clinical research applications (CoreyPaul, 1993).

Electromaterials Science

In the field of electromaterials, methyl purple has been used to explore electrochromicity. The incorporation of methyl purple into layered films with Prussian Blue and Nafion demonstrates a new approach to achieving polychromicity, including a purple color state. This research opens avenues for developing advanced materials for electronic displays and devices (Mortimer, 1991).

Environmental Chemistry and Water Treatment

Methyl purple's role extends to environmental chemistry, where it serves as a model compound in studies investigating the photochemical removal of organic dyes from wastewater. This research contributes to developing efficient and sustainable methods for water treatment, highlighting the compound's significance in addressing environmental pollution (Mais et al., 2020).

Safety And Hazards

Methyl purple may cause slight irritation to the eyes and skin . Inhalation is not expected to require first aid, but if necessary, one should be moved to fresh air . In case of ingestion, dilution with water or milk is recommended . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Direcciones Futuras

Methyl purple has various applications in fields like aquaculture, boiler water, cooling water, groundwater, industrial wastewater, membrane protection, municipal water, potable water, pre-treatment, primary treatment, QA/QC lab, recreation/pool, secondary treatment, source water, steam cycle, and tertiary treatment . Its future directions could involve further exploration of these applications and potential new uses.

Propiedades

IUPAC Name |

tetrasodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N2O10S3.2C15H15N3O2.4Na/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46;2*1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;;;;/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49);2*3-10H,1-2H3,(H,19,20);;;;/q;;;4*+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJVTYXLOYTWPD-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-].CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H62N8Na4O14S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Available as aqueous indicator solution; [MSDSonline] |

Source

|

| Record name | Methyl purple | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Methyl purple | |

CAS RN |

1340-02-9 |

Source

|

| Record name | Methyl purple | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001340029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B71998.png)